![molecular formula C21H22N10O4 B121631 N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine CAS No. 142038-30-0](/img/structure/B121631.png)
N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine
Vue d'ensemble
Description
N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine is a DNA adduct formed via covalent bonding between a quinoxaline-derived heterocyclic amine and the C-8 position of 2'-deoxyguanosine (dG) . Quinoxalines are bicyclic aromatic systems containing two nitrogen atoms at positions 1 and 4, fused with an imidazole ring in this case. The compound features a 2-amino group and methyl substituents at positions 3 and 8 of the imidazo[4,5-f]quinoxaline core, which influence its reactivity and DNA-binding properties. Such adducts are typically studied in the context of mutagenesis and carcinogenesis, as they disrupt DNA replication and repair mechanisms .
Méthodes De Préparation
Chemical Synthesis Pathways
Synthesis of N-Acetoxy-MeIQx Intermediate
The preparation of dG-C8-MeIQx begins with the synthesis of N-acetoxy-MeIQx, the reactive electrophilic precursor. This intermediate is generated by N-hydroxylation of MeIQx followed by O-acetylation. Cytochrome P450 enzymes (e.g., CYP1A1/1A2) catalyze the N-hydroxylation step, while N-acetyltransferase 2 (NAT2) facilitates O-acetylation in vivo . For in vitro synthesis, chemical acetylation using acetic anhydride or enzymatic methods with purified NAT2 isoforms are employed .
Key reaction conditions :
-
MeIQx concentration : 100 μM in phosphate buffer (pH 7.4)
-
Acetyl coenzyme A : 1 mM as a cofactor for enzymatic acetylation
Nucleophilic Attack by Deoxyguanosine
The N-acetoxy-MeIQx intermediate reacts with deoxyguanosine (dG) via nucleophilic aromatic substitution at the C8 position. This step is performed in aqueous buffer (pH 8.0) at 37°C for 24 hours . Isotopically labeled dG (e.g., [¹³C₁₀]-dG) is used to synthesize internal standards for mass spectrometry .
Optimized parameters :
-
Solvent : 100 mM potassium phosphate buffer (pH 8.0)
-
Molar ratio : 5:1 (dG to N-acetoxy-MeIQx)
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column resolves dG-C8-MeIQx from unreacted precursors. Mobile phases typically consist of:
-
Buffer A : 10 mM ammonium acetate (pH 5.0)
-
Buffer B : Acetonitrile
Retention times for dG-C8-MeIQx range from 15.6 to 16.2 minutes under these conditions .
Mass Spectrometric Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms adduct identity using transitions such as m/z 479 → 363 for dG-C8-MeIQx and m/z 482 → 366 for its deuterated analog . Key spectral features include:
-
Ionization mode : Positive electrospray
-
Collision energy : 25–30 eV
Enzymatic vs. Chemical Synthesis
Metabolic Activation in Cell Systems
Chinese hamster ovary (CHO) cells transfected with human CYP1A1 and NAT2 isoforms produce dG-C8-MeIQx intracellularly. Rapid acetylator genotypes (NAT24) yield 3-fold higher adduct levels than slow acetylators (NAT25B) .
Parameter | CYP1A1/NAT2*4 | CYP1A1/NAT2*5B |
---|---|---|
Adducts/10⁸ nt (1 μM MeIQx) | 18.7 ± 2.1 | 6.3 ± 0.9 |
Mutations/10⁶ cells | 42 ± 5 | 14 ± 3 |
Synthetic Efficiency Comparisons
Chemical synthesis bypasses enzymatic variability but requires stringent pH control. Enzymatic methods better replicate in vivo metabolic activation but exhibit lower throughput .
Applications in Mutagenesis Research
DNA Repair Studies
Nucleotide excision repair (NER)-deficient cells accumulate dG-C8-MeIQx adducts 10-fold more than repair-proficient lines . Adduct persistence correlates with G→T transversion mutations in TP53 and KRAS oncogenes .
Biomarker Quantification in Human Tissues
The ³²P-postlabeling assay detects dG-C8-MeIQx in human colon and kidney tissues at levels of 1.8–18 adducts per 10¹⁰ nucleotides . This method combines nuclease P1 digestion with TLC separation, achieving attomolar sensitivity .
Challenges in Synthesis Scale-Up
Low Reaction Yields
The electrophilic N-acetoxy-MeIQx intermediate’s short half-life (t₁/₂ = 2–5 minutes) limits reaction efficiency . Microfluidic systems with rapid mixing improve yields to 35% by reducing hydrolysis .
Purification Bottlenecks
HPLC purification requires 10–15 mg of crude product to isolate 1–2 mg of pure adduct . Countercurrent chromatography and size-exclusion methods are under investigation to enhance recovery .
Analyse Des Réactions Chimiques
Metabolic Activation Pathways
MeIQx-dG arises from the metabolic transformation of MeIQx, mediated by hepatic enzymes:
Bioactivation Steps:
-
Cytochrome P4501A2 (CYP1A2)-mediated N-hydroxylation : Converts MeIQx to N-hydroxy-MeIQx (HONH-MeIQx), a reactive intermediate .
-
N-Acetyltransferase 2 (NAT2)-mediated O-acetylation : Further activates HONH-MeIQx into a nitrenium ion (MeIQx-NH-OAc), which covalently binds to DNA .
Detoxification Pathways:
-
Glucuronidation : Forms MeIQx-N2-glucuronide, a water-soluble metabolite excreted via urine .
-
Sulfation : Produces MeIQx-N2-sulfate, another detoxified product .
DNA Adduct Formation
The nitrenium ion preferentially binds to guanine residues in DNA, forming stable adducts:
Key Findings:
-
Adduct levels in human colon samples reached 14 adducts per 10⁸ nucleotides , quantified via modified 32P-postlabeling .
-
Adduct formation is dose-dependent and correlates with CYP1A1/NAT2 enzymatic activity .
Factors Affecting Reactivity:
-
Enzyme Polymorphisms : NAT2 slow acetylators exhibit higher adduct levels due to reduced detoxification capacity .
-
Dietary Exposure : High intake of well-done meats increases MeIQx bioavailability, elevating adduct formation .
Comparative Reactivity:
Parameter | MeIQx-dG | Other HAAs (e.g., PhIP) |
---|---|---|
Primary DNA Binding Site | C8-guanine | N2-guanine |
Mutagenic Potency | High | Moderate |
Dominant Metabolic Pathway | CYP1A2/NAT2 | CYP1A2/SULT1A1 |
Techniques Used:
-
32P-Postlabeling : Detects 5'-pdG-C8-MeIQx adducts at sensitivity levels of 1 adduct per 10¹⁰ nucleotides .
-
Mass Spectrometry : Validates adduct structures and quantifies metabolic intermediates .
Implications for Carcinogenesis
MeIQx-dG’s reactivity underpins its role in carcinogenesis:
Applications De Recherche Scientifique
Chemical Properties and Formation
dG-C8-MeIQx is a DNA adduct formed when the carcinogenic compound 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) interacts with DNA. The formation of this adduct is notable because it represents a direct link between dietary carcinogens and genetic mutations. The structure of dG-C8-MeIQx can be described as follows:
- Chemical Formula : C21H22N10O4
- Molecular Weight : 478.46 g/mol
- CAS Number : 142038-31-1
This compound is primarily studied for its mutagenic properties and potential role in cancer development.
DNA Adduct Analysis
One of the primary applications of dG-C8-MeIQx is in the analysis of DNA adducts formed by exposure to MeIQx. Research has shown that these adducts can be detected in human tissues, indicating real-world exposure to dietary HCAs. A study utilized a modified 32P-postlabeling method to identify dG-C8-MeIQx at levels as low as 1/10^10 nucleotides in DNA samples from surgical specimens . This technique is crucial for understanding the extent of DNA damage caused by dietary carcinogens.
Cancer Research
The presence of dG-C8-MeIQx in human tissues has been linked to colorectal cancer. Studies have demonstrated that individuals with higher levels of MeIQx-DNA adducts have an increased risk of developing colorectal adenomas . This correlation underscores the importance of studying dG-C8-MeIQx not only as a biomarker for exposure but also as a potential target for cancer prevention strategies.
Metabolic Studies
Research into the metabolic pathways of MeIQx has revealed how this compound is processed within the body, leading to the formation of dG-C8-MeIQx. Understanding these metabolic routes helps elucidate how dietary habits influence cancer risk and informs dietary guidelines aimed at reducing HCA exposure .
Toxicological Assessments
In toxicology, dG-C8-MeIQx serves as a model compound for assessing the mutagenic potential of other HCAs. Its well-characterized nature allows researchers to investigate mechanisms of mutagenesis and evaluate the effectiveness of potential chemopreventive agents .
Table 1: Summary of Key Studies Involving dG-C8-MeIQx
Mécanisme D'action
The compound exerts its effects primarily through metabolic activation by cytochrome P450 enzymes, particularly P450 1A2 . This activation leads to the formation of reactive intermediates that can bind to DNA, forming DNA adducts and causing mutations . These mutations can potentially lead to carcinogenesis. The compound also induces sister chromatid exchange and DNA damage in various cell types .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine and analogous DNA adducts:
Key Observations:
Core Heterocycle: The quinoxaline core (two nitrogen atoms at positions 1 and 4) distinguishes this compound from IQ (quinoline-based) and PhIP (pyridine-based) adducts. These structural differences alter electronic properties and DNA-binding affinities . Imidazo[4,5-g]quinazolines () share a fused-ring system but differ in nitrogen positioning, reducing their propensity to form C-8 dG adducts .
The 2-amino group in the quinoxaline adduct could facilitate hydrogen bonding with DNA, similar to amino-substituted IQ derivatives .
Adduct Formation Mechanism: Like IQ and PhIP, the quinoxaline derivative likely forms adducts via reaction of its hydroxylamine or acetoxy metabolites with dG, forming a covalent bond at guanine’s C-8 position .
Activité Biologique
N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine (often abbreviated as MeIQx-dG) is a derivative of the heterocyclic aromatic amine (HAA) 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). This compound is of significant interest due to its potential mutagenic and carcinogenic properties, particularly in the context of dietary exposure through cooked meats. Understanding the biological activity of MeIQx-dG is crucial for elucidating its role in human health and disease, especially concerning DNA damage and cancer risk.
Chemical Structure and Properties
MeIQx-dG has the following chemical characteristics:
- Molecular Formula : C21H22N10O4
- Molecular Weight : 478.46 g/mol
- IUPAC Name : 2-amino-8-((1,6-dimethyl-1H-imidazo[4,5-g]quinoxalin-2-yl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one
Property | Value |
---|---|
Molecular Formula | C21H22N10O4 |
Molecular Weight | 478.46 g/mol |
CAS Number | 142038-31-1 |
Storage Temperature | -20°C |
MeIQx is metabolized primarily by cytochrome P450 enzymes in the liver. The metabolic pathways can lead to the formation of both detoxified products and reactive metabolites that can form DNA adducts. These adducts are critical in understanding the carcinogenic potential of MeIQx.
-
Bioactivation Pathway :
- MeIQx undergoes N-hydroxylation to form reactive nitrenium ions capable of binding to DNA at the N2 and C8 positions of guanine.
- The formation of N2-(deoxyguanosin-8-yl)-MeIQx adducts has been documented in human tissues, indicating direct interaction with DNA.
-
Detoxification Pathway :
- Compounds like MeIQx-N2-glucuronides and MeIQx-N2-sulfates are formed which are less harmful and can be eliminated from the body.
Study on Human Tissues
In a study analyzing surgical samples from patients, DNA adducts corresponding to MeIQx were detected at levels indicating significant exposure and potential involvement in carcinogenesis. The modified 32P-postlabeling technique revealed:
- Adduct levels of approximately 14 per nucleotides in colon samples.
- Identification of these adducts as 5'-pdG-C8-MeIQx using high-performance liquid chromatography (HPLC) .
Metabolism Modeling
A computational model was developed to evaluate the balance between bioactivation and detoxification pathways for MeIQx. It was found that at lower concentrations, detoxification pathways predominated, while higher concentrations favored bioactivation leading to increased DNA damage .
Table 2: Summary of Metabolic Products
Metabolite | Type | Formation Pathway |
---|---|---|
N2-(deoxyguanosin-8-yl)-MeIQx | DNA Adduct | Bioactivation |
MeIQx-N2-glucuronide | Detoxified Product | Detoxification |
HONH-MeIQx | Reactive Intermediate | Bioactivation |
Implications for Human Health
The presence of MeIQx-DNA adducts in human tissues suggests a direct link between dietary intake of HAAs and cancer risk. Epidemiological studies have associated high intake of HAAs from cooked meats with increased oxidative stress and potential carcinogenic outcomes .
Q & A
Basic Research Questions
Q. What is the carcinogenic classification of MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline), and how does this impact experimental design in toxicology studies?
MeIQx is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC due to its DNA adduct-forming capability and mutagenicity . Researchers must incorporate dose-response studies, control for confounding factors (e.g., endogenous DNA repair mechanisms), and use validated biomarkers (e.g., 8-hydroxyguanine levels) to assess genotoxicity. Dose selection should account for non-linear correlations, as seen in hepatic 8-hydroxyguanine levels at prolonged exposure .
Q. How can structural identification of MeIQx-DNA adducts be methodologically validated?
Use high-resolution mass spectrometry (HRMS) with exact mass matching (e.g., m/z 478.1695 for adducts) and nuclear magnetic resonance (NMR) to confirm adduct conformation. Comparative analysis with synthetic standards, such as N-(deoxyguanosin-8-yl)-MeIQx, is critical . For in vivo studies, employ 32P-postlabeling or LC-MS/MS to quantify adducts in tissue samples .
Q. What experimental models are recommended for studying DNA adduct formation and repair kinetics?
Primary hepatocytes (human/rat) are optimal for metabolic activation studies due to CYP1A2 expression, which converts MeIQx to genotoxic N-hydroxylated metabolites . For repair kinetics, use in vitro systems with recombinant DNA repair enzymes (e.g., OGG1 for 8-hydroxyguanine) or transgenic cell lines deficient in specific repair pathways .
Advanced Research Questions
Q. How should researchers interpret contradictory data in genotoxicity studies, such as non-linear dose-response relationships?
Non-linear correlations (e.g., hepatic 8-hydroxyguanine levels plateauing at high MeIQx doses) may reflect adaptive DNA repair enzyme induction . To resolve contradictions:
- Conduct time-course experiments to track repair dynamics.
- Measure enzyme activity (e.g., OGG1, APE1) alongside adduct levels.
- Use knockout models to isolate repair mechanisms. Reference dose-response models to these adaptive responses .
Q. What methodologies elucidate the metabolic pathways of MeIQx in human versus rodent models?
Comparative metabolism studies require:
- Stable isotope labeling : Track N-glucuronidation vs. N-hydroxylation pathways .
- Recombinant CYP isoforms : Identify species-specific CYP1A2 activation rates.
- Bile duct-cannulated models : Quantify biliary excretion of glucuronide conjugates in rodents . Humanized mouse models (e.g., CYP1A2-transgenic) can bridge interspecies differences .
Q. How do conformational changes in MeIQx-DNA adducts influence mutagenic outcomes?
Base-displaced intercalated adducts (e.g., N-(deoxyguanosin-8-yl)-MeIQx) disrupt DNA polymerase fidelity. Use:
- X-ray crystallography/NMR : Resolve adduct-DNA duplex structures .
- Translesion synthesis assays : Test replication bypass efficiency with polymerases (e.g., Klenow fragment, Dpo4) .
- LacZ mutation reporter systems : Quantify mutation spectra (e.g., G→T transversions) .
Q. What experimental approaches assess the formation of MeIQx under varying thermal and chemical conditions?
Simulate cooking conditions using:
- Model systems : React creatinine, glucose, and amino acids at 150–250°C to mimic Maillard reactions .
- LC-MS/MS quantification : Monitor MeIQx yields alongside precursors (e.g., acrolein) .
- Isotope dilution assays : Correct for matrix effects in complex food samples .
Q. How can synergistic effects between MeIQx and other carcinogens be systematically evaluated?
Use factorial design experiments to test combinations (e.g., MeIQx + PhIP):
- Comet assay/γH2AX staining : Measure additive DNA damage .
- Transcriptomics : Identify shared pathways (e.g., NF-κB, oxidative stress).
- Pharmacokinetic modeling : Predict tissue-specific co-exposure risks .
Methodological Notes
- Data Contradictions : Address non-linear dose responses by integrating adaptive response models .
- Advanced Techniques : Prioritize HRMS, CRISPR-engineered models, and humanized systems for translational relevance .
- Risk Assessment : Align mechanistic data (adduct formation, repair kinetics) with epidemiological findings on cooked meat consumption .
Propriétés
IUPAC Name |
2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N10O4/c1-8-5-23-14-9(3-10-15(16(14)25-8)27-20(22)30(10)2)26-21-28-18-17(19(34)29-21)24-7-31(18)13-4-11(33)12(6-32)35-13/h3,5,7,11-13,32-33H,4,6H2,1-2H3,(H2,22,27)(H2,26,28,29,34)/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDMPQZHCQFIDK-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5C6CC(C(O6)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5[C@H]6C[C@@H]([C@H](O6)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931314 | |
Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142038-30-0 | |
Record name | Guanosine, N-(2-amino-3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-5-yl)-2'-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142038300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.